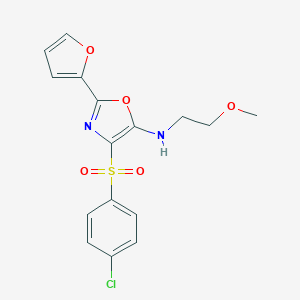

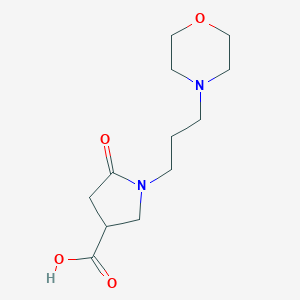

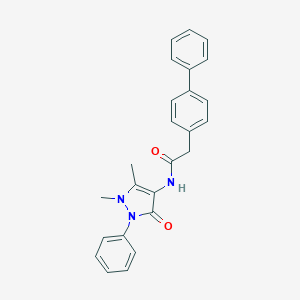

![molecular formula C8H6N2O2S B350009 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)

3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol

説明

“3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” is a compound that contains a 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . It selectively interacts with nucleic acids, enzymes, and globular proteins .

Synthesis Analysis

A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized by treating 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed using various spectroscopic methods. For instance, fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods were used to study the binding of a biologically active substance to bovine blood plasma albumin (BSA) .

Chemical Reactions Analysis

The 1,3,4-oxadiazole scaffold in “this compound” can undergo various chemical reactions. For instance, it can interact with nucleic acids, enzymes, and globular proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be analyzed using various methods. For instance, FT-IR and NMR spectroscopy can be used to determine the functional groups present in the compound .

科学的研究の応用

Herbicidal Activity: Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety, synthesized from 5-mercapto-1,3,4-oxadiazole analogs, exhibited moderate to high herbicidal activity against several weeds without damaging crops (Tajik & Dadras, 2011).

Antimicrobial Activity: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity, with MIC values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

Antioxidant Activities: Certain coumarin derivatives containing 1,3,4-oxadiazole ring were synthesized and exhibited in-vitro antioxidant properties (Kumar K., Kalluraya, & Kumar, 2018).

Anticancer Activity: 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives showed potent anticancer activity against HeLa cancer cell lines, with IC50 values between 10.64 and 33.62 μM (Gudipati, Anreddy, & Manda., 2011).

Anti-proliferative Activity: Novel 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives were synthesized, exhibiting significant and selective anti-proliferative activity against liver and breast cancer cell lines without affecting normal fibroblasts (Hekal et al., 2020).

Potential as Fungicides: Bis-(5-substituted-l, 3, 4-oxadiazol-2-yl) sulphides and sulphones derived from 2-mercapto-5-aryl/aryloxymethyl-l, 3,4-oxadiazoles were synthesized and tested against two species of fungi (Giri & Nizamuddin, 1978).

Antibacterial Studies: 2-(Coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing 2,4,6-Trisubstituted s-Triazine derivatives showed antibacterial activity against different microorganisms (Patel, Mahajan, & Chikhalia, 2010).

作用機序

Target of Action

Similar compounds have been found to bind to bovine blood plasma albumin (bsa) . This protein plays a crucial role in drug binding and transport, and its interaction with a compound can significantly influence the compound’s pharmacokinetics and pharmacodynamics .

Mode of Action

The interaction of 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol with its targets involves both static and dynamic quenching mechanisms . The compound causes fluorescence quenching of BSA, indicating a strong interaction between the compound and the protein . The thermodynamic parameters suggest that hydrogen bonding and van der Waals interactions are the predominant intermolecular forces regulating these interactions .

Biochemical Pathways

The compound’s interaction with bsa can lead to micro-environmental and conformational changes in bsa structure , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s interaction with bsa suggests it may have good bioavailability, as bsa is known to facilitate the transport of various drugs in the body .

Result of Action

Similar compounds have shown anti-inflammatory, anti-rheumatic, and analgesic activities , suggesting potential therapeutic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the interaction between the compound and BSA was studied at different temperatures (293, 298, and 303 K), indicating that temperature can affect the compound’s action .

将来の方向性

特性

IUPAC Name |

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-6-3-1-2-5(4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOGHDSTUCQSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

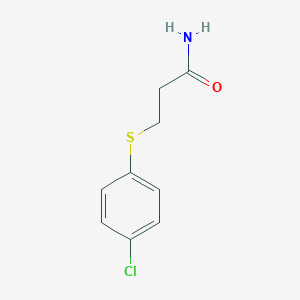

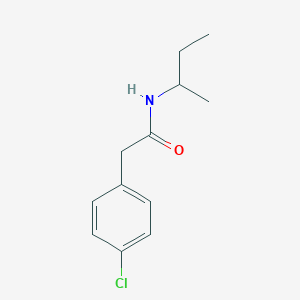

![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)

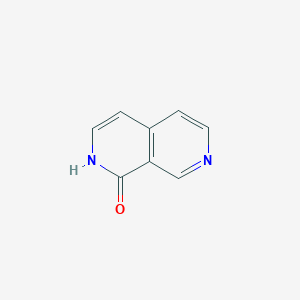

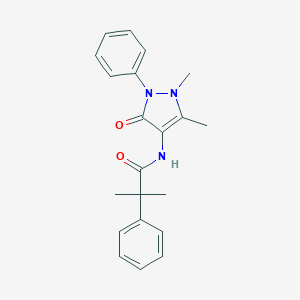

![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)

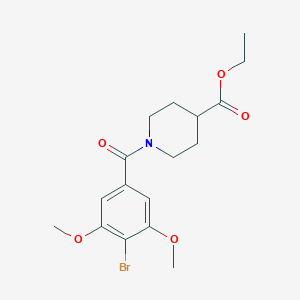

![N-methyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B349955.png)

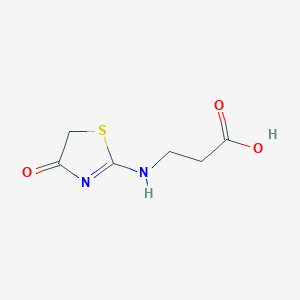

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)